molecular formula C28H31NO5 B5124555 SEC-BUTYL 4-(4-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE

SEC-BUTYL 4-(4-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE

Cat. No.: B5124555
M. Wt: 461.5 g/mol
InChI Key: RJUQCBIBXYNAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SEC-BUTYL 4-(4-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a sec-butyl group, hydroxyphenyl, methoxyphenyl, and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SEC-BUTYL 4-(4-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization and further functionalization to introduce the sec-butyl group and the quinoline core.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems allow for the efficient and sustainable synthesis of complex organic compounds by providing precise control over reaction conditions such as temperature, pressure, and reaction time . The use of flow microreactors can enhance the yield and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

SEC-BUTYL 4-(4-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

SEC-BUTYL 4-(4-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of SEC-BUTYL 4-(4-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. It can also interact with receptors on the cell surface, triggering signaling pathways that lead to specific cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-hydroxyphenylacetate
  • 4-Methoxyphenylacetic acid
  • Quinoline-3-carboxylic acid

Uniqueness

SEC-BUTYL 4-(4-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,6,7,8-TETRAHYDRO-1H-QUINOLINE-3-CARBOXYLATE is unique due to its combination of functional groups and its quinoline core. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

butan-2-yl 4-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO5/c1-5-16(2)34-28(32)25-17(3)29-23-14-20(18-8-12-22(33-4)13-9-18)15-24(31)27(23)26(25)19-6-10-21(30)11-7-19/h6-13,16,20,26,29-30H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUQCBIBXYNAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)O)C(=O)CC(C2)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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